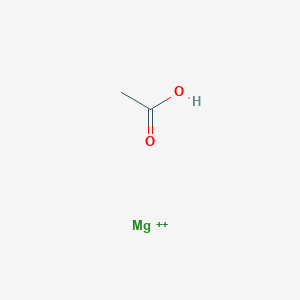

Magnesium acetate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

142-72-3 |

|---|---|

Molekularformel |

C2H4MgO2 |

Molekulargewicht |

84.36 g/mol |

IUPAC-Name |

magnesium;diacetate |

InChI |

InChI=1S/C2H4O2.Mg/c1-2(3)4;/h1H3,(H,3,4); |

InChI-Schlüssel |

QOBLJVUECBDJGF-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].[Mg+2] |

Kanonische SMILES |

CC(=O)O.[Mg] |

Andere CAS-Nummern |

142-72-3 |

Physikalische Beschreibung |

Pellets or Large Crystals; Liquid Tetrahydrate: Colorless or white deliquescent solid; [Merck Index] White hygroscopic crystals with a mild odor of acetic acid; [Mallinckrodt Baker MSDS] |

Synonyme |

magnesium acetate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Magnesium Acetate Tetrahydrate: A Comprehensive Technical Review

Abstract

This technical guide provides an in-depth analysis of magnesium acetate (B1210297) tetrahydrate, a hydrated salt of magnesium and acetic acid. It details the compound's chemical properties, synthesis, and multifaceted applications across various scientific and industrial domains. The document elucidates its critical role as a magnesium source in biological systems, its function in molecular biology experiments, and its utility as an environmentally benign de-icing agent. Furthermore, this paper presents key quantitative data, outlines experimental protocols where magnesium acetate tetrahydrate is a key reagent, and visualizes associated biochemical pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this versatile compound.

Introduction

This compound tetrahydrate, with the chemical formula Mg(CH₃COO)₂ · 4H₂O, is the hydrated form of this compound.[1][2][3] It is a crucial compound in various chemical and biological applications, valued for its high solubility in water and its role as a bioavailable source of magnesium ions.[2][3] Magnesium is the second most abundant intracellular cation and is essential for the function of over 350 enzymes, playing a pivotal role in processes such as ATP production, nucleic acid and protein synthesis, nerve signaling, and muscle contraction.[3] This document provides a detailed examination of the physicochemical properties, synthesis, and significant applications of this compound tetrahydrate.

Physicochemical Properties

This compound tetrahydrate presents as white, deliquescent crystals.[4] It is the magnesium salt of acetic acid and is known to be highly soluble in water.[1][2][3] Upon heating, it undergoes decomposition to form magnesium oxide.[1]

Table 1: Physicochemical Properties of this compound Tetrahydrate

| Property | Value | Reference |

| Chemical Formula | Mg(CH₃COO)₂ · 4H₂O | [1][2][3][5] |

| Molecular Formula | C₄H₁₄MgO₈ | [2] |

| Molecular Weight | 214.45 g/mol | [2][5] |

| Appearance | White or colorless deliquescent crystals | [4] |

| Density | 1.45 g/cm³ | [4] |

| Melting Point | 80 °C (decomposes) | [4] |

| CAS Number | 16674-78-5 | [2][4][5] |

Synthesis and Formulation

This compound tetrahydrate is typically synthesized through the reaction of magnesium oxide with acetic acid.[3] The specific crystalline form obtained can be influenced by the reaction conditions. For instance, reacting magnesium oxide with concentrated acetic acid in boiling ethyl acetate yields the alpha form, while using a 5-6% acetic acid solution produces the beta form.[3] The commercially available tetrahydrate form crystallizes from an aqueous solution.[3]

Caption: Synthesis of this compound Tetrahydrate.

Applications in Research and Industry

This compound tetrahydrate has a broad spectrum of applications, ranging from biochemical research to large-scale industrial processes.

Molecular Biology and Biochemical Research

In the laboratory, this compound is a common reagent. It serves as a source of magnesium ions, which are essential cofactors for many enzymes, including DNA and RNA polymerases. It has been shown to induce a conformational change in the Escherichia coli enzyme Primase, highlighting its specific effects in biological systems.[1]

Pharmaceutical and Medical Applications

Medically pure this compound tetrahydrate is utilized in dialysis solutions.[3] It also finds use in clinical chemistry as a precipitating reagent for ApoB-containing lipoproteins when used in conjunction with phosphotungstic acid.[3]

Industrial Uses

A significant application of this compound is in the formulation of calcium this compound (CMA), an environmentally friendly alternative to traditional de-icing salts like sodium chloride and calcium chloride.[1] CMA is less corrosive to infrastructure and has a lower impact on the environment. Additionally, CMA is employed as an emission control agent in coal combustion processes to mitigate acid rain by capturing SO₂ and NOx.[1] Other industrial applications include its use in the manufacturing of rayon for cigarette filters and as a dye fixative in textile printing.[3]

Experimental Protocols

Preparation of a 1M Stock Solution of this compound Tetrahydrate

Objective: To prepare a 1 Molar stock solution for use in biochemical assays.

Materials:

-

This compound Tetrahydrate (MW: 214.45 g/mol )

-

Nuclease-free water

-

Sterile glassware (beaker, graduated cylinder)

-

Magnetic stirrer and stir bar

-

Autoclave

Procedure:

-

Weigh out 21.445 g of this compound tetrahydrate.

-

Add the powder to a beaker containing approximately 80 mL of nuclease-free water.

-

Dissolve the powder completely using a magnetic stirrer.

-

Transfer the solution to a 100 mL graduated cylinder and adjust the final volume to 100 mL with nuclease-free water.

-

Sterilize the solution by autoclaving.

-

Store the stock solution at room temperature.

Caption: Workflow for 1M Stock Solution Preparation.

Role in Enzyme Kinetics: A Conceptual Pathway

Magnesium ions, provided by this compound tetrahydrate, are crucial for enzymatic reactions involving phosphate (B84403) transfer, such as those catalyzed by kinases. The Mg²⁺ ion coordinates with the phosphate groups of ATP, stabilizing the negative charges and facilitating nucleophilic attack on the gamma-phosphate.

Caption: Role of Mg²⁺ as an Enzyme Cofactor.

Conclusion

This compound tetrahydrate is a compound of significant scientific and industrial importance. Its well-defined chemical properties and its role as a bioavailable source of magnesium make it indispensable in a wide array of applications, from fundamental biochemical research to the development of environmentally sustainable industrial products. A thorough understanding of its characteristics, as detailed in this guide, is essential for researchers and professionals seeking to leverage its properties in their work.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Tetrahydrate | C4H14MgO8 | CID 134717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound TETRAHYDRATE - Ataman Kimya [atamanchemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound Tetrahydrate - ACS - Columbus Chemical Industries [columbuschemical.com]

magnesium acetate anhydrous versus tetrahydrate properties

An In-depth Technical Guide to the Properties of Magnesium Acetate (B1210297): Anhydrous vs. Tetrahydrate

For researchers, scientists, and drug development professionals, selecting the appropriate salt form of a compound is a critical decision that can impact stability, solubility, and bioavailability. Magnesium acetate, a key source of magnesium ions, is commonly available in two forms: anhydrous (Mg(C₂H₃O₂)₂) and tetrahydrate (Mg(CH₃COO)₂ · 4H₂O). Understanding the distinct physical and chemical properties of each is essential for successful formulation and application. This guide provides a detailed comparison of these two forms, including their physicochemical properties, methods of characterization, and applications in research and pharmaceutical development.

Core Physicochemical Properties: A Comparative Analysis

The primary distinction between the two forms is the presence of four molecules of water of crystallization in the tetrahydrate form.[1] This hydration significantly influences the compound's molecular weight, thermal stability, and crystal structure. Both forms present as white, hygroscopic crystals with a faint odor of acetic acid and are readily soluble in water.[1][2] The anhydrous form, being deliquescent, has a strong affinity for moisture and must be stored accordingly to prevent hydration.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound anhydrous and tetrahydrate, compiled from various sources.

Table 1: General and Physical Properties

| Property | This compound Anhydrous | This compound Tetrahydrate |

| CAS Number | 142-72-3[1] | 16674-78-5[1] |

| Chemical Formula | Mg(C₂H₃O₂)₂[1] | Mg(CH₃COO)₂ · 4H₂O[1] |

| Molecular Weight | 142.39 g/mol [2][4] | 214.45 g/mol [5] |

| Appearance | White, crystalline, deliquescent solid[3][6] | Colorless monoclinic crystals or white crystalline powder[7][8][9] |

| Density | 1.507 g/cm³ (alpha-form), 1.502 g/cm³ (beta-form)[8] | 1.454 g/cm³[5][8][9] |

| Crystal Structure | Orthorhombic (alpha-form), Triclinic (beta-form)[8] | Monoclinic[9][10] |

Table 2: Thermal and Solubility Properties

| Property | This compound Anhydrous | This compound Tetrahydrate |

| Melting Point | 323 °C (Decomposes)[4][8] | 80 °C[1][8][9][11] |

| Decomposition | Decomposes to magnesium oxide (MgO) upon heating[1][3] | Dehydrates to anhydrous salt at 134 °C; further heating leads to decomposition into MgO[8][9][12] |

| Water Solubility | Freely soluble[4][6] | Highly soluble (120 g/100 mL at 15 °C)[8][9] |

| Other Solubilities | Freely soluble in alcohol[4] | Very soluble in methanol (B129727) and ethanol[8][9] |

| pH of Solution | ~8 - 10 (1% solution)[6] | 7.5 - 8.5 (5% solution)[7] |

Relationship Between Anhydrous and Tetrahydrate Forms

The two forms are interconvertible through hydration and dehydration processes. The tetrahydrate, when heated, loses its water molecules to form the anhydrous salt before eventual decomposition. Conversely, the anhydrous form readily absorbs atmospheric moisture to become hydrated.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. wbcil.com [wbcil.com]

- 3. This compound | 142-72-3 [chemicalbook.com]

- 4. usbio.net [usbio.net]

- 5. americanelements.com [americanelements.com]

- 6. lohmann-minerals.com [lohmann-minerals.com]

- 7. mubychem.net [mubychem.net]

- 8. This compound TETRAHYDRATE - Ataman Kimya [atamanchemicals.com]

- 9. This compound tetrahydrate | 16674-78-5 [chemicalbook.com]

- 10. ias.ac.in [ias.ac.in]

- 11. technopharmchem.com [technopharmchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Solubility of Magnesium Acetate in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of magnesium acetate (B1210297) in two common solvents: water and ethanol. The information is curated for professionals in research and development who require precise data and methodologies for their work in areas such as drug formulation, chemical synthesis, and biological applications.

Introduction

Magnesium acetate, Mg(CH₃COO)₂, is a salt of magnesium and acetic acid. It exists in an anhydrous form and as a tetrahydrate, Mg(CH₃COO)₂·4H₂O. Its solubility is a critical parameter in various applications, including as a source of magnesium ions in biochemical reactions, a catalyst in chemical synthesis, and a component in drug delivery systems.[1] Understanding its behavior in different solvents is essential for process optimization and formulation development. This guide presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the solvent and the temperature. The following tables summarize the available quantitative data for its solubility in water and provide a qualitative description for its solubility in ethanol.

2.1. Solubility in Water

This compound is highly soluble in water, and its solubility generally increases with temperature.[1][2] Data is available for both the anhydrous and tetrahydrate forms.

Table 1: Solubility of Anhydrous this compound in Water

| Temperature (°C) | Solubility (g / 100 g of solvent) |

| 15 | 61 |

| 25 | 65.4 |

| 68 | 197 |

Data sourced from[3]

Table 2: Solubility of this compound Tetrahydrate in Water

| Temperature (°C) | Solubility (g / 100 g of solvent) |

| 11.1 | 289 |

| 15 | 79.7 |

| 15.07 | 492 |

| 21.86 | 776 |

| 31.79 | 827.5 |

| 35.34 | 2137 |

| 40.95 | 4128 |

Data sourced from[4]

Note: The significant variations in the reported solubility of the tetrahydrate at similar temperatures may be due to different experimental conditions or reporting standards. Researchers should critically evaluate the data in the context of their specific application.

2.2. Solubility in Ethanol

This compound is also soluble in ethanol. While precise quantitative data at various temperatures is less commonly reported, it is generally described as "very soluble" or "freely soluble" in this solvent.[4][5][6][7]

Table 3: Solubility of this compound in Ethanol

| Form | Solubility Description |

| Anhydrous | Soluble |

| Tetrahydrate | Very Soluble |

Experimental Protocols for Solubility Determination

The following section details a standard laboratory methodology for determining the solubility of a solid compound like this compound. The isothermal equilibrium method followed by gravimetric analysis is a common and reliable approach.

3.1. Principle

The principle of this method is to create a saturated solution of the solute in the solvent at a constant temperature. A known volume of the saturated solution is then carefully separated from the excess solid, and the amount of dissolved solute is determined by evaporating the solvent and weighing the residue.

3.2. Materials and Equipment

-

This compound (anhydrous or tetrahydrate)

-

Solvent (Deionized Water or Ethanol)

-

Thermostatic water bath or incubator

-

Conical flasks with stoppers

-

Analytical balance

-

Volumetric pipettes

-

Evaporating dishes

-

Drying oven

-

Filtration apparatus (e.g., syringe filters)

-

Magnetic stirrer and stir bars

3.3. Detailed Methodology

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the solvent (e.g., 50 mL). The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed flask in a thermostatic water bath set to the desired temperature.

-

Continuously agitate the mixture using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, turn off the stirrer and allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant (the clear liquid above the solid) using a pre-heated or pre-cooled volumetric pipette to maintain the experimental temperature.

-

Immediately filter the collected sample using a syringe filter to remove any remaining undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Pre-weigh a clean and dry evaporating dish using an analytical balance (record as W₁).

-

Transfer the filtered saturated solution into the pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the solution (record as W₂).

-

Place the evaporating dish in a drying oven set to a temperature that will evaporate the solvent without decomposing the this compound (e.g., 100-110 °C).

-

Dry the sample to a constant weight. This is achieved by periodically removing the dish from the oven, allowing it to cool in a desiccator, and weighing it until two consecutive weighings are identical.

-

Record the final constant weight of the evaporating dish with the dry this compound (record as W₃).

-

3.4. Data Calculation

-

Weight of the dissolved solute: W₃ - W₁

-

Weight of the solvent: W₂ - W₃

-

Solubility ( g/100 g solvent): [(W₃ - W₁) / (W₂ - W₃)] x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides foundational data and methodologies for professionals working with this compound. For highly sensitive applications, it is recommended to experimentally verify the solubility under the specific conditions of your system.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. quora.com [quora.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CHM1020L Online Manual [chem.fsu.edu]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Magnesium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium acetate (B1210297), the magnesium salt of acetic acid, is a versatile compound with significant applications across various scientific disciplines, including chemical synthesis, molecular biology, and pharmaceuticals. It is commercially available in its anhydrous form, Mg(C₂H₃O₂)₂, and more commonly as a tetrahydrate, Mg(CH₃COO)₂ · 4H₂O.[1] This guide provides a comprehensive overview of the core physical and chemical properties of magnesium acetate, detailed experimental methodologies for their determination, and insights into its role in biological systems. All quantitative data is summarized for clarity, and key experimental and logical workflows are visualized.

Physical Properties

This compound typically appears as white, hygroscopic crystals with a faint odor of acetic acid.[1][2] Due to its hygroscopic nature, it readily absorbs moisture from the atmosphere and should be stored in a dry, well-sealed container.[1][2] The physical properties of both the anhydrous and tetrahydrate forms are summarized below.

Tabulated Physical Properties

| Property | This compound Anhydrous | This compound Tetrahydrate | References |

| Chemical Formula | Mg(C₂H₃O₂)₂ | Mg(CH₃COO)₂ · 4H₂O | [1] |

| Molar Mass | 142.39 g/mol | 214.45 g/mol | [1] |

| Appearance | White crystalline powder | White to colorless hygroscopic crystals | [1][2] |

| Melting Point | 323 °C (decomposes) | 80 °C | [1][3] |

| Density | 1.50 g/cm³ | 1.45 g/cm³ | [1] |

| Bulk Density | Not specified | ~510 kg/m ³ | |

| Solubility in Water | Soluble | Highly soluble (1200 g/L at 15 °C) | [1][4] |

| Solubility in Other Solvents | Soluble in methanol. | Soluble in ethanol. | [1][3] |

| pH of Aqueous Solution | 7.95 (1 mM); 8.23 (10 mM); 8.41 (100 mM) | 6.1 (50 g/L at 20 °C) | [4][5] |

| Refractive Index (n20/D) | 1.358 (for 1M aqueous solution) | 1.358 | [4] |

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions but exhibits reactivity characteristic of a salt of a weak acid and a strong base.[3]

-

Thermal Decomposition: Upon heating, this compound tetrahydrate first dehydrates to the anhydrous form.[6][7] Further heating of anhydrous this compound in an inert atmosphere leads to a multi-step decomposition, forming magnesium oxalate, then magnesium carbonate, and finally magnesium oxide at higher temperatures.[8][9]

-

Reaction with Strong Acids: this compound reacts with strong acids, such as hydrochloric acid, to produce magnesium chloride and acetic acid.[1]

-

Reaction with Strong Bases: It is incompatible with strong bases.[10]

-

Incompatibilities: this compound is incompatible with strong oxidizing agents.[1]

Experimental Protocols

This section outlines detailed methodologies for determining key physical and chemical properties of this compound. These protocols are based on standard analytical techniques and can be adapted for quality control and research purposes.

Determination of Melting Point

The melting point of this compound tetrahydrate can be determined using a capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of this compound tetrahydrate is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For the tetrahydrate, this will be the point at which it dissolves in its own water of hydration.[1]

-

Determination of Solubility in Water

The solubility of this compound can be determined by preparing a saturated solution and measuring the concentration of the dissolved salt.

-

Apparatus: Constant temperature water bath, flasks, analytical balance, filtration apparatus.

-

Procedure:

-

An excess amount of this compound is added to a known volume of deionized water in a flask.

-

The flask is sealed and placed in a constant temperature water bath, and the solution is stirred for an extended period to ensure equilibrium is reached.

-

A sample of the supernatant is withdrawn, filtered to remove any undissolved solid, and weighed.

-

The water is evaporated from the filtered sample, and the mass of the remaining this compound is determined.

-

The solubility is calculated as grams of solute per 100 g of water.

-

pH Measurement of an Aqueous Solution

The pH of a this compound solution is measured using a calibrated pH meter.

-

Apparatus: pH meter with a glass electrode, calibration buffers (pH 4, 7, and 10), beakers.

-

Procedure:

-

The pH meter is calibrated using standard buffer solutions.

-

A solution of this compound of a known concentration (e.g., 1 M) is prepared in deionized water.

-

The pH electrode is rinsed with deionized water and then with a small amount of the sample solution.

-

The electrode is immersed in the sample solution, and the pH reading is allowed to stabilize before being recorded.

-

Determination of Water Content by Karl Fischer Titration

The water content of this compound tetrahydrate can be accurately determined using Karl Fischer titration.

-

Apparatus: Karl Fischer titrator, appropriate Karl Fischer reagent.

-

Procedure:

-

The titration vessel of the Karl Fischer apparatus is filled with a suitable solvent (e.g., methanol) and pre-titrated with the Karl Fischer reagent to a stable endpoint to eliminate any residual water.[11]

-

A precisely weighed sample of this compound tetrahydrate is added to the vessel.

-

The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected electrometrically.[11]

-

The volume of titrant consumed is used to calculate the percentage of water in the sample, based on the predetermined water equivalence factor of the reagent.[11]

-

X-Ray Diffraction (XRD) for Crystal Structure Analysis

XRD is used to determine the crystal structure of this compound.

-

Apparatus: X-ray diffractometer.

-

Procedure:

-

A finely powdered sample of this compound is placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam at various angles.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is unique to the crystal structure of the compound and can be used for identification and structural analysis.[8][9]

-

Synthesis of this compound

This compound can be synthesized through several straightforward acid-base reactions.

Synthesis from Magnesium Oxide and Acetic Acid

A common laboratory and industrial preparation involves the reaction of magnesium oxide with acetic acid.[1]

-

Reaction: MgO + 2CH₃COOH → Mg(CH₃COO)₂ + H₂O

-

Procedure:

-

Magnesium oxide is slowly added to a solution of acetic acid with stirring.

-

The reaction is often exothermic and may require cooling to control the temperature.

-

Once the reaction is complete, the resulting solution can be concentrated and cooled to crystallize this compound tetrahydrate.

-

Logical Workflow for Synthesis and Quality Control

The following diagram illustrates a logical workflow for the synthesis and subsequent quality control of this compound tetrahydrate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. interchim.fr [interchim.fr]

- 3. chembk.com [chembk.com]

- 4. This compound tetrahydrate | 16674-78-5 [chemicalbook.com]

- 5. This compound CAS#: 142-72-3 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermal dehydration of this compound tetrahydrate: formation and in situ crystallization of anhydrous glass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

The Discovery and Scientific Journey of Magnesium Acetate: An In-Depth Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium acetate (B1210297), the magnesium salt of acetic acid, is a compound with a rich and varied history in scientific research. From its early applications in industrial processes to its crucial role in modern molecular biology, this unassuming salt has been a vital tool for discovery. This technical guide delves into the history, discovery, and evolving applications of magnesium acetate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its significance. We will explore its synthesis, key physicochemical properties, and its application in pivotal experimental protocols, complete with detailed methodologies and data presented for clarity and comparison.

Discovery and Historical Milestones

While the precise moment of the first synthesis of this compound is not definitively documented, its history is intertwined with the development of inorganic and coordination chemistry in the 19th century. Early investigations into metal acetates during this period likely included the synthesis of this compound.

A significant early industrial application that brought prominence to this compound was its use in the Clamond basket in 1881.[1] This early form of gas mantle, invented by Charles Clamond, utilized a mixture of this compound and magnesium hydroxide (B78521) to create an incandescent mantle when heated, revolutionizing gas lighting.

The early 20th century saw the increasing use of this compound in various chemical and biological studies. Its properties as a source of magnesium ions and as a buffer made it a valuable reagent in the burgeoning fields of enzymology and biochemistry. The systematic study of its crystal structure, particularly the tetrahydrate form, began in the mid-20th century, providing a deeper understanding of its chemical nature.[2]

Physicochemical Properties

This compound is most commonly available in its anhydrous, Mg(CH₃COO)₂, and tetrahydrate, Mg(CH₃COO)₂·4H₂O, forms.[3] Both are white, crystalline solids. The tetrahydrate is notable for being hygroscopic, readily absorbing moisture from the air.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for both anhydrous and tetrahydrate forms of this compound, compiled from various chemical databases and safety data sheets.

Table 1: Physical Properties of this compound

| Property | Anhydrous this compound | This compound Tetrahydrate |

| Molecular Formula | C₄H₆MgO₄[6] | C₄H₁₄MgO₈ |

| Molar Mass | 142.39 g/mol [7] | 214.45 g/mol |

| Appearance | White crystalline solid[6] | Colorless or white crystals[8] |

| Density | 1.42 g/cm³ (at 20°C)[6] | 1.45 g/cm³[3] |

| Melting Point | 323°C (decomposes)[6] | 80°C[3] |

| Odor | Acetic acid-like[3] | Acetic acid-like |

Table 2: Solubility of this compound

| Solvent | Anhydrous this compound ( g/100 g solvent) | This compound Tetrahydrate ( g/100 mL water) |

| Water | 61 (15°C), 65.4 (25°C), 197 (68°C)[6] | Highly soluble, 120 g/100mL at 15°C[5] |

| Methanol | 5.25 (15°C), 7.5 (68.2°C)[6] | Very soluble |

| Ethanol | - | Very soluble[8] |

| Acetone | Insoluble[6] | - |

Table 3: Thermodynamic Properties of Anhydrous this compound

| Property | Value | Unit |

| Standard Molar Entropy (S⁰) | 242.3 | J/(mol·K) |

| Standard Enthalpy of Formation (ΔfH⁰) | -1089.1 | kJ/mol |

| Gibbs Free Energy of Formation (ΔfG⁰) | -921.3 | kJ/mol |

| Constant Pressure Heat Capacity (Cp) | 20.452 (at 310.02 K) | J/(mol·K)[1] |

Key Experimental Applications and Protocols

This compound has become an indispensable reagent in numerous molecular biology and biochemical experiments. Its primary role is often as a source of magnesium ions (Mg²⁺), which are essential cofactors for a vast array of enzymes, including polymerases and nucleases. The acetate anion can also be preferable to chloride in certain applications due to its different effects on protein stability and enzyme activity.

In Vitro Transcription and Translation

Magnesium ions are critical for the activity of RNA polymerases and for maintaining the structural integrity of ribosomes during protein synthesis. The concentration of this compound is a key parameter to optimize in in vitro transcription (IVT) and translation systems to maximize the yield and quality of RNA and protein products.[9][10][11]

This protocol provides a general framework for optimizing the this compound concentration for a standard in vitro transcription reaction using T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

Ribonuclease (RNase) inhibitor

-

Nucleotide triphosphates (NTPs) solution (ATP, GTP, CTP, UTP)

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

-

This compound solution (1 M)

-

Nuclease-free water

Procedure:

-

Reaction Setup: Prepare a series of 20 µL transcription reactions. For each reaction, combine the following components on ice, varying the concentration of this compound:

-

2 µL 10x Transcription Buffer

-

2 µL NTPs solution (2.5 mM each)

-

1 µg Linearized DNA template

-

1 µL RNase inhibitor

-

1 µL T7 RNA Polymerase

-

X µL 1 M this compound (e.g., 0, 1, 2, 4, 6, 8, 10 µL to achieve final concentrations of 0, 50, 100, 200, 300, 400, 500 mM)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Incubation: Incubate the reactions at 37°C for 2 hours.

-

Analysis: Analyze the transcription products by denaturing agarose (B213101) or polyacrylamide gel electrophoresis to determine the optimal this compound concentration that yields the highest amount of full-length RNA transcript. The RNA can be quantified using a spectrophotometer or a fluorescent dye-based assay.

Enzyme Kinetics: The Case of E. coli Primase

This compound has been shown to induce a conformational change in Escherichia coli primase, a key enzyme in DNA replication.[12] This highlights the specific effects that the acetate ion can have on enzyme structure and function compared to other magnesium salts like MgCl₂ or MgSO₄.

This protocol outlines a method to assess the activity of E. coli primase in the presence of varying concentrations of this compound.

Materials:

-

Purified E. coli primase

-

Single-stranded DNA (ssDNA) template (e.g., a synthetic oligonucleotide)

-

Radiolabeled NTPs (e.g., [α-³²P]GTP) and non-radiolabeled NTPs

-

Assay Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 50 mM KCl, 10 mM DTT)

-

This compound solutions of varying concentrations

-

Stop Solution (e.g., EDTA in formamide (B127407) with tracking dyes)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-

Reaction Mixtures: Prepare reaction mixtures containing the assay buffer, ssDNA template, and varying concentrations of this compound.

-

Enzyme Addition: Initiate the reaction by adding a known amount of E. coli primase to each reaction mixture.

-

Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time.

-

Quenching: Stop the reactions by adding the stop solution.

-

Analysis: Separate the reaction products (RNA primers) by denaturing PAGE.

-

Detection and Quantification: Visualize the radiolabeled primers using autoradiography or a phosphorimager. Quantify the amount of primer synthesized to determine the primase activity at each this compound concentration.

Signaling Pathways and Logical Relationships

The role of magnesium ions in cellular processes is vast, and this compound serves as a readily available source for these crucial cations in experimental settings. One of the most fundamental processes influenced by magnesium concentration is protein synthesis, specifically the stability and function of ribosomes.

Magnesium ions are essential for neutralizing the negative charges of the phosphate (B84403) backbone of ribosomal RNA (rRNA), allowing it to fold into its complex three-dimensional structure.[13] This proper folding is critical for the association of the small and large ribosomal subunits to form a functional 70S ribosome (in prokaryotes) and for the binding of mRNA and tRNA. Insufficient magnesium levels can lead to ribosome dissociation and a halt in protein synthesis.

The following diagram illustrates the logical relationship between this compound concentration and the key steps in protein synthesis.

Conclusion

This compound, from its early industrial applications to its current widespread use in molecular biology and drug development, has proven to be a versatile and essential chemical compound. Its well-characterized physicochemical properties and its critical role as a source of magnesium ions make it a fundamental tool for researchers. A thorough understanding of its history and its function in key experimental systems, as detailed in this guide, is crucial for its effective application in advancing scientific knowledge and developing new therapeutic strategies.

References

- 1. magnesium di(acetate) [webbook.nist.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound tetrahydrate | 16674-78-5 [chemicalbook.com]

- 6. This compound [chemister.ru]

- 7. This compound | C4H6MgO4 | CID 8896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound tetrahydrate [chemister.ru]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. This compound induces a conformational change in Escherichia coli primase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of magnesium and potassium ions in the molecular mechanism of ribosome assembly: hydrodynamic, conformational, and thermal stability studies of 16 S RNA from Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Magnesium Acetate in Molecular Biology: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium acetate (B1210297), a salt of magnesium and acetic acid, is a ubiquitous and often indispensable reagent in the molecular biology laboratory. While frequently used as a source of magnesium ions (Mg²⁺), its unique properties, conferred by the acetate anion, offer distinct advantages in a multitude of applications. This technical guide provides a comprehensive overview of the fundamental roles of magnesium acetate, delving into its impact on enzymatic reactions, nucleic acid stability, and cellular processes. We will explore quantitative data, detailed experimental protocols, and the underlying molecular mechanisms to equip researchers with the knowledge to effectively harness the power of this versatile salt.

The Core Function: A Superior Source of Magnesium Ions

Magnesium ions are essential cofactors for a vast array of enzymes involved in nucleic acid and protein metabolism. They play a critical role in neutralizing the negative charge of the phosphate (B84403) backbone of DNA and RNA, thereby stabilizing their structures. Mg²⁺ is also integral to the catalytic activity of polymerases, ligases, and nucleases.

Enzymatic Reactions

This compound serves as an excellent source of Mg²⁺ for numerous enzymatic reactions. The concentration of magnesium is often a critical parameter that requires careful optimization for maximal enzyme activity and fidelity.

Table 1: Optimal this compound Concentrations for Key Molecular Biology Enzymes

| Enzyme | Application | Typical Mg(OAc)₂ Concentration Range | Notes |

| T7 RNA Polymerase | In Vitro Transcription | 10 - 50 mM | Acetate is often preferred over chloride as the counter-ion, as it can allow for higher Mg²⁺ concentrations without inhibiting the enzyme, leading to higher RNA yields.[1] |

| Taq DNA Polymerase | Polymerase Chain Reaction (PCR) | 1.5 - 4.5 mM | Optimal concentration is dependent on dNTP and template concentration. Higher concentrations can lead to non-specific amplification.[2] |

| Reverse Transcriptases (e.g., HIV-1 RT) | cDNA Synthesis | 0.5 - 6 mM | Higher Mg²⁺ concentrations can decrease the fidelity of some reverse transcriptases.[3][4][5][6][7] |

| DNA Ligase (e.g., T4 DNA Ligase) | Ligation | 5 - 10 mM | Mg²⁺ is crucial for all three steps of the ligation reaction: enzyme adenylylation, adenylyl transfer to DNA, and nick sealing. |

| DNase I | DNA Digestion / Footprinting | 5 - 10 mM | The presence of Mg²⁺ directs DNase I to introduce single-stranded nicks in double-stranded DNA. |

Nucleic Acid Stability

Magnesium ions provided by this compound are crucial for the structural integrity of DNA and RNA. They shield the negative charges of the phosphate backbone, reducing electrostatic repulsion and allowing for the formation and maintenance of secondary and tertiary structures. This is particularly important for the proper folding of RNA molecules, such as ribosomes and ribozymes.

The Acetate Advantage: More Than Just a Counter-Ion

While the magnesium ion is often the star of the show, the acetate anion (CH₃COO⁻) also contributes significantly to the utility of this compound in molecular biology.

Superior Performance in In Vitro Transcription

In the context of in vitro transcription (IVT), particularly with T7 RNA polymerase, this compound has been shown to be superior to magnesium chloride. Higher concentrations of chloride ions can be inhibitory to the polymerase, whereas acetate is better tolerated, allowing for the use of higher magnesium concentrations which can significantly boost RNA yields.

Emerging Roles in Cellular Signaling and Epigenetics

Recent research has unveiled a fascinating role for acetate as a signaling molecule and a key player in epigenetic regulation. Acetate can be converted to acetyl-CoA, the acetyl donor for histone acetylation. This post-translational modification plays a crucial role in regulating gene expression by altering chromatin structure. This has significant implications in various cellular processes and disease states, including cancer.[8][9][10][11]

Practical Applications and Experimental Protocols

This compound is a key component in a wide range of molecular biology protocols. Below are detailed methodologies for some common applications.

Cell Lysis for Periplasmic Protein Extraction (Cold Osmotic Shock)

This protocol is designed for the gentle release of proteins from the periplasmic space of Gram-negative bacteria like E. coli. This compound is used to induce osmotic shock.[12]

Materials:

-

Cell pellet from bacterial culture

-

Lysis Buffer: 30 mM Tris-HCl (pH 8.0), 20% sucrose, 1 mM EDTA

-

Cold Osmotic Shock Solution: 5 mM this compound in sterile, cold water

-

Ice

-

Centrifuge

Protocol:

-

Resuspend the cell pellet thoroughly in 1 volume of ice-cold Lysis Buffer.

-

Incubate the suspension on ice for 10 minutes with occasional gentle swirling.

-

Centrifuge the cells at 10,000 x g for 10 minutes at 4°C.

-

Carefully decant the supernatant.

-

Resuspend the cell pellet in the same volume of ice-cold 5 mM this compound solution.

-

Incubate on ice for 10 minutes with occasional gentle swirling.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the spheroplasts.

-

The supernatant contains the periplasmic proteins. Carefully collect it for further analysis.

Caption: Workflow for periplasmic protein extraction using cold osmotic shock with this compound.

In Vitro Transcription (IVT) with T7 RNA Polymerase

This protocol describes a standard in vitro transcription reaction to synthesize RNA from a DNA template. This compound is a critical component of the transcription buffer.

Materials:

-

Linearized DNA template (containing a T7 promoter)

-

10x Transcription Buffer: 400 mM Tris-HCl (pH 8.0), 200 mM this compound, 100 mM DTT, 20 mM Spermidine

-

Ribonucleotide solution mix (10 mM each of ATP, CTP, GTP, UTP)

-

T7 RNA Polymerase

-

RNase Inhibitor

-

Nuclease-free water

Protocol:

-

Assemble the reaction on ice in a nuclease-free tube. For a 20 µL reaction, add the following in order:

-

Nuclease-free water to a final volume of 20 µL

-

2 µL of 10x Transcription Buffer

-

2 µL of 10 mM NTP mix

-

1 µg of linearized DNA template

-

1 µL of RNase Inhibitor

-

2 µL of T7 RNA Polymerase

-

-

Mix gently by flicking the tube and then centrifuge briefly.

-

Incubate the reaction at 37°C for 2 to 4 hours.

-

(Optional) To remove the DNA template, add DNase I and incubate for an additional 15 minutes at 37°C.

-

Purify the RNA using a suitable method (e.g., column purification or phenol-chloroform extraction).

Caption: A simplified workflow for in vitro transcription using T7 RNA polymerase.

DNase I Footprinting Assay

This protocol is used to identify the binding site of a protein on a DNA fragment. This compound is included in the reaction buffer to ensure the appropriate activity of DNase I.[6][13][14][15]

Materials:

-

End-labeled DNA probe containing the putative protein binding site

-

Purified DNA-binding protein

-

10x DNase I Footprinting Buffer: 200 mM Tris-HCl (pH 8.0), 50 mM this compound, 100 mM KCl

-

DNase I (RNase-free), appropriately diluted

-

Stop Solution: 200 mM NaCl, 20 mM EDTA, 1% SDS, 100 µg/mL sheared salmon sperm DNA

-

Nuclease-free water

Protocol:

-

For each reaction, combine the following in a microfuge tube on ice:

-

1-2 fmol of end-labeled DNA probe

-

2 µL of 10x DNase I Footprinting Buffer

-

Varying amounts of the DNA-binding protein (including a no-protein control)

-

Nuclease-free water to a final volume of 18 µL

-

-

Incubate the reactions at room temperature for 20 minutes to allow protein-DNA binding.

-

Add 2 µL of diluted DNase I to each tube and mix gently. Incubate at room temperature for exactly 1 minute.

-

Stop the reaction by adding 80 µL of Stop Solution.

-

Extract the DNA with phenol:chloroform, and precipitate with ethanol.

-

Resuspend the DNA pellet in formamide (B127407) loading dye.

-

Analyze the samples on a denaturing polyacrylamide sequencing gel. The region where the protein is bound will be protected from DNase I digestion, resulting in a "footprint" on the gel.

The Role of Acetate in Signaling and Gene Regulation

Beyond its role as a simple counter-ion, acetate is increasingly recognized as a key metabolite that links cellular metabolism to gene regulation.

Caption: Acetate signaling pathways impacting gene expression and cellular responses.[8][13]

As depicted in the diagram, acetate can be converted by acetyl-CoA synthetase 2 (ACSS2) into acetyl-CoA.[8] This acetyl-CoA can then be used by histone acetyltransferases (HATs) to acetylate histones, leading to chromatin remodeling and altered gene expression.[16] Additionally, acetate can act as a ligand for G-protein coupled receptors (GPCRs) such as FFAR2 and FFAR3, initiating downstream signaling cascades that can influence processes like inflammation. This dual role of acetate highlights its importance in integrating the metabolic state of a cell with its transcriptional and functional output.

Choosing the Right Magnesium Salt: A Decision Workflow

The choice between this compound, magnesium chloride, and magnesium sulfate (B86663) can significantly impact the outcome of an experiment. The following workflow provides a general guideline for selecting the appropriate magnesium salt.

Caption: A decision workflow for selecting the appropriate magnesium salt for molecular biology applications.

Conclusion

This compound is a powerful and versatile reagent in the molecular biologist's toolkit. Its fundamental role as a source of magnesium ions is critical for the activity of a vast number of enzymes and for maintaining the structural integrity of nucleic acids. Furthermore, the unique properties of the acetate anion, particularly its favorable use in in vitro transcription and its emerging role in cellular signaling and epigenetics, make this compound a superior choice in many applications. By understanding the principles outlined in this guide and by carefully optimizing its concentration in experimental protocols, researchers can leverage the full potential of this compound to achieve robust and reproducible results in their molecular biology endeavors.

References

- 1. Frontiers | A Nutrient-Based Cellular Model to Characterize Acetylation-Dependent Protein-Protein Interactions [frontiersin.org]

- 2. How does magnesium concentration affect PCR? | AAT Bioquest [aatbio.com]

- 3. Physiological magnesium concentrations increase fidelity of diverse reverse transcriptases from HIV-1, HIV-2, and foamy virus, but not MuLV or AMV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological magnesium concentrations increase fidelity of diverse reverse transcriptases from HIV-1, HIV-2, and foamy virus, but not MuLV or AMV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human immunodeficiency virus reverse transcriptase displays dramatically higher fidelity under physiological magnesium conditions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. med.upenn.edu [med.upenn.edu]

- 7. Human Immunodeficiency Virus Reverse Transcriptase Displays Dramatically Higher Fidelity under Physiological Magnesium Conditions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetate as a Metabolic and Epigenetic Modifier of Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. Role of Acetate in Fat Metabolism and Cancer Development [artofhealingcancer.com]

- 11. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rolling-circle amplification under topological constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.fredhutch.org [research.fredhutch.org]

- 14. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 15. oncology.wisc.edu [oncology.wisc.edu]

- 16. med.upenn.edu [med.upenn.edu]

An In-Depth Technical Guide to the Hygroscopic Nature and Storage of Magnesium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of magnesium acetate (B1210297), a critical consideration for its handling, storage, and application in research, development, and manufacturing. This document delves into the fundamental principles of its water-absorbing nature, presents quantitative data, outlines detailed experimental protocols for moisture determination, and offers best practices for storage and handling to ensure material integrity.

Introduction to Magnesium Acetate and its Hydrated Forms

This compound (Mg(C₂H₃O₂)₂) is the magnesium salt of acetic acid. It is a compound that exists in two primary forms: anhydrous and tetrahydrate.[1] Understanding the interplay between these forms is crucial to appreciating its hygroscopic nature.

-

Anhydrous this compound (Mg(C₂H₃O₂)₂): This form is devoid of water molecules within its crystal structure. It is highly hygroscopic, readily attracting and absorbing moisture from the atmosphere.[1]

-

This compound Tetrahydrate (Mg(CH₃COO)₂ · 4H₂O): This is the hydrated form, containing four molecules of water of crystallization per molecule of this compound.[1] It is a white, crystalline solid and is the more common commercially available form.[2]

The transition between these forms is a dynamic process influenced by the ambient relative humidity (RH). The anhydrous form will readily convert to the tetrahydrate in the presence of sufficient moisture.

The Hygroscopic and Deliquescent Nature of this compound

This compound is characterized as a hygroscopic and deliquescent substance.[1]

-

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[3]

-

Deliquescence is a more extreme form of hygroscopicity where the substance absorbs so much moisture from the atmosphere that it dissolves in the absorbed water and forms a liquid solution.[1]

This inherent property means that both anhydrous and, to a lesser extent, the tetrahydrate form of this compound will absorb atmospheric water, leading to changes in their physical and chemical properties. This can impact experimental accuracy, product stability, and shelf-life.

The mechanism of water absorption involves the interaction of water molecules with the magnesium and acetate ions in the crystal lattice. The strong affinity of these ions for water drives the hydration process.

Quantitative Analysis of Hygroscopicity

A key tool for quantifying the hygroscopic nature of a material is the moisture sorption isotherm . This graph illustrates the relationship between the water content of a material and the surrounding relative humidity at a constant temperature.

Table 1: Representative Moisture Sorption Isotherm Data for Anhydrous this compound at 25°C

| Relative Humidity (%) | Water Content (% w/w) |

| 0 | 0.0 |

| 10 | 0.2 |

| 20 | 0.5 |

| 30 | 1.0 |

| 40 | 2.5 |

| 50 | 5.0 |

| 60 | 15.0 |

| 70 | > 30.0 (Deliquescence) |

Note: This data is illustrative of a typical highly hygroscopic solid and is intended for educational purposes. Actual values for this compound may vary.

The critical relative humidity (CRH) is the specific RH above which a crystalline solid will begin to absorb a significant amount of moisture and deliquesce. For this compound, the CRH is relatively low, indicating its strong tendency to absorb water.

Experimental Protocols for Moisture Content Determination

Accurate determination of the water content in this compound is essential for quality control and research purposes. The Karl Fischer titration method is the gold standard for this analysis due to its accuracy, precision, and specificity for water.

Karl Fischer Titration: A Detailed Protocol

Principle: The Karl Fischer titration is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide, a base, and a suitable solvent (typically methanol). The endpoint is detected potentiometrically.

Apparatus:

-

Automatic Karl Fischer Titrator (Volumetric or Coulometric)

-

Titration vessel with a stirrer

-

Burette for Karl Fischer reagent

-

Platinum electrodes

Reagents:

-

Karl Fischer Reagent (hydranal-composite or equivalent)

-

Anhydrous Methanol (B129727) (or other suitable solvent)

-

Water standard for titer determination

Procedure:

-

Instrument Preparation:

-

Ensure the Karl Fischer titrator is clean, dry, and properly assembled according to the manufacturer's instructions.

-

Fill the burette with the Karl Fischer reagent, taking care to avoid introducing atmospheric moisture.

-

Add anhydrous methanol to the titration vessel.

-

-

Solvent Blanking:

-

Start the titration process without a sample to neutralize any residual water in the solvent. This is continued until a stable, low drift rate is achieved, indicating a dry solvent.

-

-

Titer Determination:

-

Accurately weigh a specific amount of a water standard (e.g., sodium tartrate dihydrate) and add it to the conditioned titration vessel.

-

Titrate with the Karl Fischer reagent until the endpoint is reached.

-

The titer (mg H₂O/mL of reagent) is calculated based on the known water content of the standard and the volume of titrant consumed. Perform this in triplicate to ensure accuracy.

-

-

Sample Analysis:

-

Accurately weigh a suitable amount of the this compound sample (typically 100-500 mg, depending on the expected water content) in a dry weighing boat.

-

Quickly transfer the sample into the conditioned titration vessel. Due to its hygroscopic nature, minimize exposure to the atmosphere.

-

Begin the titration immediately, ensuring the sample dissolves or disperses well in the solvent with adequate stirring.

-

The titration proceeds until the endpoint is reached, and the instrument will typically calculate the water content automatically based on the sample weight, titrant volume, and titer.

-

Calculations:

The water content is calculated using the following formula:

Water Content (%) = (Volume of KF Reagent (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100

Experimental Workflow for Karl Fischer Titration:

References

Magnesium Acetate as a Critical Source of Magnesium in Cell-Free Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-free protein synthesis (CFPS) has emerged as a powerful and versatile platform for rapid protein engineering, synthetic biology, and on-demand biomanufacturing. The open nature of these systems allows for precise control over the reaction environment, enabling the synthesis of complex proteins that are often challenging to express in vivo. Among the many critical components of a cell-free reaction, the concentration of magnesium ions (Mg²⁺) is paramount. Magnesium is an essential cofactor for numerous enzymatic reactions, including transcription and translation, and plays a vital role in maintaining the structural integrity of ribosomes. Magnesium acetate (B1210297), as a source of these crucial ions, offers specific properties that can be leveraged to optimize protein yields and fidelity in cell-free systems. This technical guide provides a comprehensive overview of the role of magnesium acetate in cell-free protein synthesis, detailed experimental protocols for its optimization, and a comparative analysis of its effects.

The Pivotal Role of Magnesium in Transcription and Translation

-

Enzyme Cofactor: A vast number of enzymes involved in transcription and translation are magnesium-dependent. RNA polymerase, T7 RNA polymerase, and various aminoacyl-tRNA synthetases require Mg²⁺ for their catalytic activity.[3]

-

ATP Utilization: The primary energy currency of the cell, adenosine (B11128) triphosphate (ATP), is biologically active primarily as a complex with magnesium (Mg-ATP).[3] This complex is the true substrate for many enzymes, including kinases that are essential for energy regeneration in the cell-free system.

-

Translational Fidelity: The concentration of magnesium ions can influence the accuracy of protein synthesis. Both insufficient and excessive levels of Mg²⁺ can lead to decreased fidelity, resulting in misincorporation of amino acids or premature termination of translation.

This compound as the Magnesium Source: A Comparative Overview

While magnesium chloride (MgCl₂) and magnesium glutamate (B1630785) have also been used in cell-free systems, this compound [Mg(OAc)₂] is a common choice. The selection of the counter-ion can have a significant impact on the overall performance of the system.

-

Acetate vs. Chloride: In some in vitro systems, acetate is considered a more "physiological" anion than chloride and can be less disruptive to protein-nucleic acid interactions.[4] High concentrations of chloride ions have been shown to be inhibitory in some multicomponent systems.[4] However, for certain applications like the translation of specific viral RNAs in rabbit reticulocyte lysates, KCl was found to be more efficient and accurate than potassium acetate.[5]

-

Acetate vs. Glutamate: Glutamate is the most abundant amino acid in the E. coli cytoplasm and is often used as the primary counter-ion in cell-free systems to mimic the intracellular environment. Some studies suggest that glutamate can enhance the stability and activity of certain enzymes.[6] The choice between acetate and glutamate can depend on the specific cell extract and the protein being synthesized.

A study on E. coli primase revealed that this compound specifically induced a conformational change in the enzyme that was not observed with magnesium chloride or other salts, suggesting that the acetate ion itself can play a role in modulating enzyme structure and function.[7]

Quantitative Analysis of this compound Concentration on Protein Yield

The optimal concentration of this compound is highly dependent on the specific cell-free system, the energy source used, and the nature of the protein being expressed. It is a critical parameter that must be empirically determined for each new extract batch and protein target.[8]

Table 1: Effect of this compound Concentration on Chloramphenicol Acetyltransferase (CAT) Yield in an E. coli S30 System

| This compound (mM) | Energy Source (100 mM) | CAT Yield (µg/mL) |

| 5 | Creatine Phosphate (B84403) | ~250 |

| 10 | Creatine Phosphate | ~550 |

| 15 | Creatine Phosphate | ~600 |

| 20 | Creatine Phosphate | ~620 (Optimal) |

| 25 | Creatine Phosphate | ~500 |

| 5 | Phosphoenolpyruvate | ~100 |

| 10 | Phosphoenolpyruvate | ~180 |

| 15 | Phosphoenolpyruvate | ~150 |

| 20 | Phosphoenolpyruvate | ~120 |

Data adapted from Kim, T.W., et al. (2006). "Rapid production of milligram quantities of proteins in a batch cell-free protein synthesis system."[2][9]

Table 2: Optimal this compound Concentrations in Various Cell-Free Systems

| Cell-Free System | Target Protein | Optimal Mg(OAc)₂ (mM) | Reference |

| E. coli S30 | CAT | 12 (initial rate), 20 (final yield) | [2][9] |

| E. coli S30 | Δ7 DgkA | 17 | [8] |

| E. coli S30 | General | 10-14 | [10] |

| Wheat Germ | DHFR | 2.5 | [11] |

Experimental Protocols

Protocol 1: Preparation of Reagents for this compound Optimization

-

S30 Cell Extract: Prepare a high-activity S30 extract from a suitable E. coli strain (e.g., BL21(DE3)) following established protocols.[12] The final dialysis buffer for the S30 extract should contain a known concentration of this compound (e.g., 14 mM), which must be accounted for in the final reaction concentration.[8]

-

This compound Stock Solution: Prepare a 1 M stock solution of this compound tetrahydrate (Mg(CH₃COO)₂·4H₂O, MW: 214.45 g/mol ) in nuclease-free water. Filter-sterilize the solution and store it at -20°C in small aliquots.

-

Reaction Mix (minus this compound): Prepare a master mix of all other reaction components (e.g., buffer, NTPs, amino acids, energy source, tRNA, etc.) at their final concentrations, omitting the this compound. This allows for the precise titration of this compound in the experimental setup. A typical reaction mixture for an E. coli S30 system is provided in the iGEM protocol.[12]

Protocol 2: Titration of this compound for Optimal Protein Synthesis

This protocol is designed to determine the optimal this compound concentration for the expression of a target protein in an E. coli S30 cell-free system.

-

Reaction Setup:

-

On ice, set up a series of 15 µL reactions in PCR tubes or a 96-well plate.

-

To each reaction, add the appropriate volume of the "Reaction Mix (minus this compound)".

-

Add varying amounts of the 1 M this compound stock solution to achieve a range of final concentrations (e.g., 4, 6, 8, 10, 12, 14, 16, 18, 20, 22, 24 mM). Remember to account for the this compound present in the S30 extract.

-

Add the plasmid DNA encoding the target protein to a final concentration of approximately 6.7 µg/mL.[12]

-

Add the S30 extract to a final concentration of 24-27% (v/v).[2][12]

-

Include a "no DNA" control for each magnesium concentration to measure background translation.

-

-

Incubation:

-

Mix the reactions gently by pipetting.

-

Incubate the reactions at 37°C for 2-4 hours. For kinetic analysis, time points can be taken throughout the incubation.

-

-

Analysis of Protein Yield:

-

SDS-PAGE and Coomassie Staining: Analyze 2-5 µL of each reaction on an SDS-PAGE gel. Stain the gel with Coomassie Brilliant Blue to visualize the expressed protein band. The intensity of the band provides a semi-quantitative measure of protein yield.[2]

-

Western Blot: For more sensitive and specific detection, perform a Western blot using an antibody against the target protein or an affinity tag.

-

Enzymatic Activity Assay: If the target protein is an enzyme, measure its specific activity in each reaction. This will also provide information on the effect of magnesium concentration on protein folding and function.

-

Radiolabeling: For precise quantification, include a radiolabeled amino acid (e.g., [¹⁴C]-Leucine) in the reaction mix. After incubation, precipitate the proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.[2]

-

-

Data Interpretation:

-

Plot the protein yield (as determined by densitometry of the protein band, enzymatic activity, or radioactive incorporation) against the final this compound concentration.

-

The optimal this compound concentration is the one that results in the highest protein yield. Note that the optimal concentration for the initial rate of synthesis may be lower than the concentration that gives the highest final yield.[2]

-

Signaling Pathways and Logical Relationships

Magnesium's Role in the Peptidyl Transferase Center (PTC)

Magnesium ions are integral to the structure and function of the ribosomal Peptidyl Transferase Center (PTC), the site of peptide bond formation. They form highly organized microclusters that bridge different regions of the 23S rRNA, stabilizing the catalytic core of the large ribosomal subunit.

Caption: Magnesium ions forming a microcluster to stabilize rRNA and position tRNAs in the PTC.

Experimental Workflow for this compound Optimization

The process of optimizing this compound concentration in a cell-free system follows a logical workflow to ensure reproducible and high-yield protein synthesis.

Caption: A typical experimental workflow for optimizing this compound concentration.

Logical Relationship of Magnesium Availability in Cell-Free Reactions

The concentration of free, active magnesium ions is dynamic and can be depleted during the course of a cell-free reaction, primarily due to the accumulation of inorganic phosphate from the energy regeneration system.

Caption: The logical cascade showing how phosphate accumulation depletes free magnesium.

Conclusion

This compound is a critical component in cell-free protein synthesis systems, serving as the primary source of magnesium ions essential for transcription and translation. The concentration of this compound must be carefully optimized to achieve maximal protein yield, as both insufficient and excessive levels can be detrimental. The choice of acetate as a counter-ion may offer advantages over chloride in certain systems by better mimicking the intracellular environment and reducing inhibitory effects. By following systematic optimization protocols and understanding the interplay between magnesium, energy metabolism, and the core protein synthesis machinery, researchers can harness the full potential of cell-free systems for a wide range of applications in science and medicine.

References

- 1. An AI-driven Workflow for Accelerated Optimization of Cell-Free Protein Synthesis, iScience – Retro Synthetic Biology Team [jfaulon.com]

- 2. researchgate.net [researchgate.net]

- 3. Principles and practice of determining metal–protein affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Better conditions for mammalian in vitro splicing provided by acetate and glutamate as potassium counterions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potassium salts influence the fidelity of mRNA translation initiation in rabbit reticulocyte lysates: unique features of encephalomyocarditis virus RNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound induces a conformational change in Escherichia coli primase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell-free expression and in meso crystallisation of an integral membrane kinase for structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A highly efficient and robust cell-free protein synthesis system prepared from wheat embryos: Plants apparently contain a suicide system directed at ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chassis/Cell-Free Systems/Homemade E.coli S30/Preparation Protocol - parts.igem.org [parts.igem.org]

Theoretical Modeling of Magnesium Acetate in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of magnesium acetate (B1210297) in aqueous solutions, complemented by experimental data and protocols. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical details necessary to investigate the behavior of this important salt in solution. The guide covers computational approaches, experimental validation, and the biological relevance of magnesium and acetate ions.

Introduction

Magnesium acetate, Mg(CH₃COO)₂, is a salt with diverse applications, ranging from a source of magnesium in biological and pharmaceutical research to its use in industrial processes.[1][2][3][4] Understanding its behavior at a molecular level in solution is crucial for optimizing its use and exploring new applications. Theoretical modeling, particularly molecular dynamics (MD) simulations, offers a powerful lens to investigate the intricate interactions between magnesium ions, acetate ions, and the surrounding water molecules.[5][6][7]

This guide delves into the core principles of modeling this compound solutions, presenting both the theoretical frameworks and the experimental data that validate them. We will explore the nuances of force fields, the dynamics of ion pairing, and the macroscopic properties that emerge from these microscopic interactions. Furthermore, we will examine the distinct and potentially synergistic roles of magnesium and acetate ions in cellular signaling pathways, providing a broader context for the importance of this compound in biological systems.

Theoretical Modeling Approaches

The primary theoretical method for studying ionic solutions at the atomic level is molecular dynamics (MD) simulation. MD simulations solve Newton's equations of motion for a system of interacting atoms and molecules, allowing for the observation of dynamic processes and the calculation of thermodynamic and transport properties.

Molecular Dynamics (MD) Simulations

Classical MD simulations are a cornerstone for modeling this compound solutions. These simulations rely on force fields to describe the potential energy of the system as a function of the atomic coordinates.

Key Components of an MD Simulation for this compound:

-

Force Fields: A force field is a set of parameters that define the potential energy function for a molecular system. For this compound in water, this includes parameters for the water model (e.g., TIP3P, SPC/E), the magnesium ion, and the acetate ion. The accuracy of the simulation is highly dependent on the quality of the force field.[8][9]

-

Water Models: Several water models are available, each with its own set of parameters and level of accuracy for reproducing the properties of liquid water. Common choices include TIP3P, SPC/E, and TIP4P.[10]

-

Ion Parameters: The parameters for Mg²⁺ and CH₃COO⁻ ions consist of Lennard-Jones terms (defining van der Waals interactions) and partial atomic charges (for electrostatic interactions). Obtaining accurate parameters is critical for realistically modeling ion-water and ion-ion interactions.[7][8]

-

Simulation Setup: This involves defining the simulation box, populating it with the desired number of water molecules and ions to achieve a specific concentration, and setting the temperature and pressure. Periodic boundary conditions are typically used to simulate a bulk solution.[6][7]

A recent advancement in the field is the use of machine learning potentials, such as Deep Potential Molecular Dynamics (DeePMD), which can achieve quantum mechanical accuracy at a fraction of the computational cost.[5]

Workflow for a Typical MD Simulation:

Ion Pairing and Coordination

A key phenomenon observed in this compound solutions is the formation of ion pairs, where a magnesium cation and an acetate anion are in close proximity.[6][7] MD simulations can provide detailed insights into the structure and stability of these ion pairs. The acetate ion can coordinate with the magnesium ion in a monodentate (one oxygen atom interacting) or bidentate (both oxygen atoms interacting) fashion.[5][11] Studies suggest that Mg²⁺ tends to favor a monodentate coordination with the acetate ion.[5]

Data Presentation

This section presents a compilation of quantitative data from both theoretical modeling studies and experimental measurements of this compound solutions.

Theoretical Modeling Parameters and Results

The following table summarizes typical parameters used in MD simulations of this compound and some calculated properties.

| Parameter | Value | Reference(s) |

| Force Field | AMBER/GAFF compatible | [9][12] |

| Water Model | TIP3P | [8] |

| Mg²⁺ Lennard-Jones (R_min/2, ε) | 0.923 Å, 0.875 kcal/mol | [7] |

| Acetate Atom Partial Charges | C(methyl): -0.236 e, H: +0.012 e, C(carbonyl): +0.950 e, O: -0.835 e | [7] |

| Calculated Hydration Free Energy (Mg²⁺) | -420 kcal/mol | [6] |

| Calculated Hydration Free Energy (Acetate) | -94 kcal/mol | [6] |

| Mg²⁺-Acetate Binding Free Energy | ~5.8 kcal/mol (barrier between monodentate and bidentate) | [5] |

Experimental Physicochemical Data

The following table presents experimental data for the density, viscosity, and electrical conductivity of aqueous this compound solutions at various concentrations and temperatures.

| Temperature (°C) | Concentration (mol/kg) | Density (g/cm³) | Viscosity (mPa·s) | Electrical Conductivity (S/m) | Reference |

| 25.0 | 0.500 | 1.0421 | 1.345 | 4.56 | [13] |

| 25.0 | 1.000 | 1.0802 | 1.987 | 6.32 | [13] |

| 25.0 | 2.000 | 1.1465 | 4.532 | 6.98 | [13] |

| 35.0 | 0.500 | 1.0398 | 1.089 | 5.67 | [13] |

| 35.0 | 1.000 | 1.0776 | 1.588 | 7.98 | [13] |

| 35.0 | 2.000 | 1.1432 | 3.543 | 8.99 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound solutions and validate theoretical models.

Surface Tension Measurement (Du Noüy Ring Method)

Objective: To measure the surface tension of an aqueous this compound solution.

Apparatus:

-

Surface tensiometer (e.g., Krüss)

-

Platinum-iridium ring

-

Glass vessel

-

Micropipettes

-

High-purity water

-

This compound

Procedure:

-

Preparation of Solutions: Prepare a series of this compound solutions of known concentrations using high-purity water.

-

Cleaning the Ring: Thoroughly clean the platinum-iridium ring. This is a critical step. A common procedure is to rinse with a solvent like acetone, followed by flaming the ring to a red heat to burn off any organic contaminants.

-

Instrument Calibration: Calibrate the tensiometer using a liquid with a known surface tension, typically high-purity water.

-

Measurement: a. Place the this compound solution in the glass vessel on the sample stage of the tensiometer. b. Lower the ring so that it is immersed in the solution. c. Slowly raise the sample stage, causing the ring to be pulled through the liquid surface. A liquid lamella is formed. d. Continue to raise the stage until the lamella breaks. The instrument records the maximum force exerted on the ring just before the lamella ruptures. e. The surface tension is calculated from this maximum force and the dimensions of the ring.

-

Data Analysis: Repeat the measurement several times for each concentration to ensure reproducibility. Plot surface tension as a function of concentration.

Raman Spectroscopy

Objective: To study ion pairing and the coordination of acetate to magnesium ions in solution.

Apparatus:

-

Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)

-

Microscope objective for focusing the laser and collecting the scattered light

-

Sample holder (e.g., quartz cuvette or glass slide)

-

High-purity water

-

This compound

Procedure:

-

Sample Preparation: Prepare this compound solutions at various concentrations.

-

Instrument Setup: a. Turn on the laser and allow it to stabilize. b. Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer).

-

Data Acquisition: a. Place the sample in the sample holder. b. Focus the laser onto the sample using the microscope objective. c. Acquire the Raman spectrum over a desired spectral range. Key regions of interest for this compound include the C-C stretching and COO⁻ symmetric and asymmetric stretching modes of the acetate ion.[14] d. Set the acquisition parameters (e.g., laser power, integration time, number of accumulations) to achieve a good signal-to-noise ratio.

-

Data Analysis: a. Process the raw spectra by removing any background fluorescence and performing baseline correction. b. Analyze the positions, intensities, and shapes of the Raman bands. Changes in these spectral features with concentration can provide information about ion-ion and ion-solvent interactions, including the formation of contact ion pairs.[14][15]

Biological Signaling Pathways

Magnesium and acetate ions are not merely passive components in solution; they are active participants in a multitude of biological signaling pathways.